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Compound of Interest

Compound Name: Seitomycin

Cat. No.: B1242491

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Seitomycin is a novel angucycline antibiotic isolated from a terrestrial Streptomyces species.
The determination of its complex polycyclic structure is a critical step in understanding its
mechanism of action and potential for further drug development. Nuclear Magnetic Resonance
(NMR) spectroscopy is an indispensable tool for the complete structural characterization of
such natural products. This document provides a detailed overview of the application of various
NMR techniques for the elucidation of Seitomycin's structure, including tabulated NMR data
and standardized experimental protocols.

Data Presentation

The structural elucidation of Seitomycin was accomplished through a combination of one-
dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize
the *H and 13C NMR chemical shift assignments for Seitomycin in CDCls.[1]

Table 1: *H and 3C NMR Spectroscopic Data for Seitomycin (in CDCI3)[1]
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I 13C Chemical Shift (6c) 'H Chemical Shift (0H)
arbon No.
[Ppm] [ppm], Multiplicity (J in Hz)

. - 3.10 (dd, 18.0, 2.5), 2.89 (dd,

' 18.0, 2.0)
2 66.8 4.61 (br s)

2.21 (ddd, 14.0, 4.5, 2.0), 1.95
3 28.2 )
m

4 30.1 1.85 (m), 1.70 (m)
4a 42.1 -
5 23.9 1.85 (m)
6 68.1 5.15 (br s)
6a 136.2 -
7 181.7 -
7a 137.9 -
8 161.2 -
9 110.1 6.75 (d, 2.5)
10 135.2 7.29 (d, 2.5)
11 162.1 -
1lla 115.8 -
12 187.8 -
12a 112.1 -
12b 152.9 -
3-CHs 215 1.15 (d, 6.5)
8-OCHs 56.5 3.95 (s)
2-OH - 3.85 (d, 4.0)
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6-OH - 3.50 (br s)

11-OH - 12.91 (s)

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of
Seitomycin are provided below.

1. Sample Preparation:

o Dissolve approximately 5-10 mg of purified Seitomycin in 0.6 mL of deuterated chloroform
(CDCls).

o Transfer the solution to a 5 mm NMR tube.
o Ensure the sample is free of particulate matter.
2. 1D NMR Spectroscopy:
e 'H NMR:
o Acquire a standard one-dimensional proton NMR spectrum.

o Typical parameters on a 500 MHz spectrometer:

Pulse program: zg30

Number of scans: 16-64

Spectral width: 12-16 ppm

Acquisition time: ~3-4 seconds

Relaxation delay: 2 seconds

o BC NMR:
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o Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

o Typical parameters on a 500 MHz spectrometer (125 MHz for 13C):

Pulse program: zgpg30

Number of scans: 1024-4096 (or more, depending on concentration)

Spectral width: 220-250 ppm

Acquisition time: ~1-2 seconds

Relaxation delay: 2-5 seconds
3. 2D NMR Spectroscopy:
e COSY (Correlation Spectroscopy):
o Purpose: To identify proton-proton spin-spin couplings, typically over 2-3 bonds.

o Typical parameters:

Pulse program: cosygpqf

Number of increments in F1: 256-512

Number of scans per increment: 2-8

Spectral width in both dimensions: 12-16 ppm
e HSQC (Heteronuclear Single Quantum Coherence):
o Purpose: To identify one-bond correlations between protons and directly attached carbons.
o Typical parameters:
» Pulse program: hsqcedetgpsisp2.3

= Number of increments in F1: 128-256
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Number of scans per increment: 4-16

Spectral width F2 (*H): 12-16 ppm

Spectral width F1 (33C): 180-200 ppm

1JCH coupling constant: Optimized for ~145 Hz

o HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and
carbons. This is crucial for connecting different spin systems and identifying quaternary
carbons.

o Typical parameters:

Pulse program: hmbcgpndqgf

= Number of increments in F1: 256-512

= Number of scans per increment: 8-32

» Spectral width F2 (*H): 12-16 ppm

» Spectral width F1 (33C): 220-250 ppm

» Long-range coupling constant ("JCH): Optimized for 8-10 Hz.
e NOESY (Nuclear Overhauser Effect Spectroscopy):

o Purpose: To identify protons that are close in space (through-space interactions), which is
essential for determining the relative stereochemistry.

o Typical parameters:
» Pulse program: noesygpph

= Number of increments in F1: 256-512
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» Number of scans per increment: 8-16
= Mixing time: 300-800 ms

» Spectral width in both dimensions: 12-16 ppm

Mandatory Visualizations

Diagram 1: General Workflow for NMR-based Structure Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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seitomycin-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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